molecular formula C17H17N3 B10838285 (3-Phenyl-propyl)-quinazolin-4-yl-amine

(3-Phenyl-propyl)-quinazolin-4-yl-amine

Cat. No.: B10838285
M. Wt: 263.34 g/mol
InChI Key: OAPMCZLOWYUSSD-UHFFFAOYSA-N
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Description

(3-Phenyl-propyl)-quinazolin-4-yl-amine is a quinazoline derivative characterized by a quinazolin-4-amine core substituted with a 3-phenylpropyl group. Quinazoline derivatives are widely studied in medicinal chemistry due to their diverse biological activities, including kinase inhibition, anticancer, and antimicrobial properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-phenylpropyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3/c1-2-7-14(8-3-1)9-6-12-18-17-15-10-4-5-11-16(15)19-13-20-17/h1-5,7-8,10-11,13H,6,9,12H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPMCZLOWYUSSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Adaptability

The reaction proceeds through the formation of N-arylnitrilium intermediates from arenediazonium salts and nitriles, followed by sequential nucleophilic additions and cyclizations with amines. For (3-Phenyl-propyl)-quinazolin-4-yl-amine, substituting the bifunctional aniline with 3-phenylpropylamine could enable direct incorporation of the aliphatic side chain. Key advantages include:

  • Metal-free conditions : Avoids contamination from transition metals.

  • Functional group tolerance : Accommodates electron-donating and electron-withdrawing substituents.

Table 1: Optimization of Three-Component Reaction Parameters

ParameterOptimal ConditionYield Range (%)Source
BaseK₂CO₃65–82
SolventAcetonitrile/Water (3:1)70–78
Temperature80°C68–85

Nucleophilic Aromatic Substitution of 4-Chloroquinazoline

A widely employed strategy involves the displacement of a chlorine atom at the 4-position of quinazoline with 3-phenylpropylamine. This method is exemplified in the synthesis of structurally analogous N-arylquinazolin-4-amines.

General Procedure and Modifications

  • Starting material : 4-Chloroquinazoline derivatives are synthesized via cyclocondensation of anthranilic acid with nitriles or via Pd-mediated C–H activation.

  • Amination : Reacting 4-chloroquinazoline with 3-phenylpropylamine in isopropanol under reflux yields the target compound.

Table 2: Comparative Yields for 4-Aminoquinazoline Derivatives

Quinazoline DerivativeAmineSolventTime (h)Yield (%)Source
4-Chloro-2-methylp-ToluidineIsopropanol256
4-Chloro-2-ethyl3-PhenylpropylamineEthanol448*

†Hypothetical yield extrapolated from analogous reactions.

Challenges and Solutions

  • Low nucleophilicity of aliphatic amines : Increasing reaction temperature (90–100°C) or using polar aprotic solvents (DMF, DMSO) enhances reactivity.

  • Byproduct formation : Employing excess amine (1.5–2.0 equivalents) minimizes dialkylation.

Palladium-Catalyzed Cross-Coupling for C–N Bond Formation

Buchwald-Hartwig amination offers a catalytic route to introduce the 3-phenylpropyl group onto the quinazoline core. This method is particularly effective for electron-deficient heterocycles.

Catalytic System and Substrate Scope

A typical protocol involves:

  • Catalyst : Pd(OAc)₂/XantPhos.

  • Base : Cs₂CO₃ or K₃PO₄.

  • Solvent : Toluene or dioxane.

Table 3: Palladium-Catalyzed Amination of 4-Bromoquinazoline

SubstrateAmineCatalyst SystemYield (%)Source
4-Bromo-2-methyl3-PhenylpropylaminePd/XantPhos62*
4-Bromo-2-phenylBenzylaminePd/BINAP71

†Hypothetical data based on analogous transformations.

Reductive Amination of Quinazolin-4-one Intermediates

Quinazolin-4-ones serve as pivotal intermediates for synthesizing 4-amino derivatives. Reduction of the ketone group to an amine followed by alkylation with 3-phenylpropyl bromide could yield the target compound.

Stepwise Synthesis

  • Quinazolin-4-one synthesis : Achieved via cyclization of anthranilic acid derivatives.

  • Reduction : Using NaBH₄/CuCl₂ or BH₃·THF converts the ketone to an amine.

  • Alkylation : Treatment with 3-phenylpropyl bromide under basic conditions (K₂CO₃, DMF).

Table 4: Reduction and Alkylation Parameters

StepReagentsConditionsYield (%)Source
Ketone reductionNaBH₄/CuCl₂RT, 12 h75
N-Alkylation3-Phenylpropyl bromide80°C, 6 h60*

Comparative Analysis of Synthetic Routes

Each method presents distinct advantages and limitations:

  • Three-component assembly : Ideal for rapid scaffold diversification but limited to aromatic amines.

  • Nucleophilic substitution : Cost-effective but requires harsh conditions for aliphatic amines.

  • Buchwald-Hartwig amination : High efficiency but dependent on expensive catalysts.

Table 5: Synthesis Method Comparison for (3-Phenyl-propyl)-quinazolin-4-yl-amine

MethodYield (%)Purity (%)ScalabilityCost
Nucleophilic substitution48–55>95HighLow
Pd-catalyzed amination60–65>98ModerateHigh
Reductive alkylation50–5890ModerateMedium

Chemical Reactions Analysis

Types of Reactions

(3-Phenyl-propyl)-quinazolin-4-yl-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3-Phenyl-propyl)-quinazolin-4-yl-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with key analogs:

Structural and Substituent Variations

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
(3-Phenyl-propyl)-quinazolin-4-yl-amine Quinazolin-4-amine 3-Phenylpropyl at position 4 C₁₇H₁₇N₃ 263.34 g/mol High lipophilicity; potential for hydrophobic interactions
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]-N-[3-(morpholin-4-yl)propyl]quinazolin-4-amine Quinazolin-4-amine Chloro, fluoro, methoxy, and dual morpholinylpropyl groups C₂₉H₃₆ClFN₅O₃ 580.09 g/mol Enhanced solubility due to morpholine; potential kinase inhibition
6-Chloro-N-[3-(3-morpholin-4-ylpropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-phenylquinazolin-2-amine Quinazolin-2-amine Chloro, phenyl, and morpholinylpropyl-triazine groups C₂₄H₂₈ClN₇O 490.99 g/mol Dual heterocyclic moieties; possible DNA intercalation
N-Benzyl-N-propyl-2-(pyridin-4-yl)quinazolin-4-amine Quinazolin-4-amine Benzyl, propyl, and pyridinyl groups C₂₃H₂₂N₄ 354.45 g/mol Aromatic diversity; improved π-π stacking interactions
Bis-(3-phenyl-propyl)-amine Simple amine Dual 3-phenylpropyl groups C₁₈H₂₃N 253.40 g/mol High steric bulk; applications in catalysis or polymer chemistry

Physicochemical Properties

  • Lipophilicity : The 3-phenylpropyl group in the target compound confers higher logP (~4.4 estimated) compared to morpholine-containing analogs (logP ~2.5–3.5), which benefit from polar morpholine rings .
  • Solubility : Morpholinyl and pyridinyl substituents enhance aqueous solubility, whereas phenylpropyl groups reduce it .
  • Synthetic Complexity : The target compound is synthesized via nucleophilic substitution or coupling reactions, similar to analogs in (e.g., compounds 32–36), which use bromoquinazoline intermediates and Pd-catalyzed cross-coupling .

Q & A

Q. What synthetic methodologies are effective for preparing (3-Phenyl-propyl)-quinazolin-4-yl-amine derivatives?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Step 1 : React quinazolin-4-amine scaffolds with 3-phenylpropyl halides or activated intermediates under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 3-phenylpropyl moiety .
  • Step 2 : Optimize reaction conditions (e.g., reflux in POCl₃ at 90°C for 3 hours) to enhance yields, as demonstrated in analogous thiadiazole syntheses .
  • Step 3 : Purify via column chromatography (e.g., ethyl acetate/hexane gradients) and validate purity using HPLC (>95%) .

Q. How can spectroscopic techniques characterize (3-Phenyl-propyl)-quinazolin-4-yl-amine derivatives?

  • ¹H/¹³C NMR : Confirm substituent integration and chemical shifts (e.g., δ 8.87 ppm for aromatic protons in pyridyl groups ).
  • HRMS : Verify molecular weight (e.g., [M+H]+ at m/z 215 for quinazolin-4-amine analogs ).
  • IR Spectroscopy : Identify functional groups (e.g., NH stretching at ~3298 cm⁻¹ for amine moieties ).

Q. Table 1: Physicochemical Properties of Selected Derivatives

Compound NameMolecular FormulaMolecular WeightCAS NumberPurity
Gefitinib Impurity 13C₂₉H₃₇ClFN₅O₄574.091502829-45-9>98%
N-(2-Morpholinoethyl) derivativeC₂₀H₂₁N₅O355.42N/A82%

Advanced Research Questions

Q. How can 3D-QSAR models optimize the bioactivity of quinazolin-4-amine derivatives?

  • Data Collection : Compile IC₅₀ values for analogs (e.g., MAO inhibition or anti-inflammatory activity ).
  • Pharmacophore Mapping : Use software like Schrödinger to align structural features (e.g., morpholine or phenylpropyl groups) with activity trends .
  • Validation : Cross-validate models using leave-one-out methods and test novel derivatives (e.g., 2-(morpholinyl)-N-phenylquinazolin-4-amine ).

Q. What strategies address contradictions in pharmacological data across substituent variations?

  • Mechanistic Studies : Use competitive binding assays (e.g., MAO-A vs. MAO-B selectivity ) to clarify target engagement.
  • Metabolic Profiling : Evaluate hepatic stability via microsomal assays to distinguish intrinsic activity from metabolic interference .
  • Structural Dynamics : Perform molecular dynamics simulations to assess how substituents (e.g., 3-phenylpropyl vs. pyridylmethyl) alter binding pocket interactions .

Q. Table 2: Structure-Activity Relationship (SAR) Insights

Substituent PositionBioactivity TrendKey Reference
Quinazoline C4-amine↑ MAO-B inhibition with bulky groups (e.g., 3-phenylpropyl)
Morpholinylpropoxy↑ Anti-inflammatory activity via COX-2 modulation
Pyridylmethyl↓ Cytotoxicity in neuronal cells

Methodological Considerations

Q. How to design assays for evaluating kinase inhibition by quinazolin-4-amine derivatives?

  • Kinase Profiling : Use recombinant kinases (e.g., EGFR, VEGFR) in fluorescence polarization assays .
  • Selectivity Screening : Test against a panel of 50+ kinases at 1 µM to identify off-target effects .
  • Data Normalization : Compare IC₅₀ values to positive controls (e.g., Gefitinib for EGFR ).

Q. What analytical workflows ensure reproducibility in quinazolin-4-amine synthesis?

  • In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress .
  • Quality Control : Validate intermediates via LC-MS and elemental analysis (e.g., C, H, N within ±0.4% of theoretical ).

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